molecular formula C27H34N6O2S2 B2824813 N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-butyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476439-13-1

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-butyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2824813
CAS No.: 476439-13-1
M. Wt: 538.73
InChI Key: BBYIPPGXYSRXHZ-UHFFFAOYSA-N
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Description

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-butyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole moiety, a triazole ring, and an adamantane core. These structural features contribute to its distinct chemical properties and potential biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Future Directions

Future research on this compound could focus on elucidating its mechanism of action and potential therapeutic applications. Given the anti-inflammatory and analgesic activities of similar compounds , this compound could be a potential candidate for drug development. Further studies could also explore its physical and chemical properties in more detail.

Mechanism of Action

Target of Action

Similar compounds with a benzo[d]thiazol-2-ylamino moiety have been found to inhibit the enzyme tyrosinase . Tyrosinase plays a crucial role in the biosynthesis of melanin, a pigment responsible for color in skin, hair, and eyes.

Biochemical Pathways

The compound likely affects the melanogenesis pathway, which involves the conversion of tyrosine to melanin. By inhibiting tyrosinase, the compound could prevent the production of melanin, leading to decreased pigmentation .

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a decrease in melanin production due to the inhibition of tyrosinase. This could result in lighter skin pigmentation .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, solvent effects have been found to influence the excited state hydrogen bond and proton transfer of similar compounds . Additionally, the compound’s action could be affected by the presence of other substances in the environment, such as other drugs or chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-butyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, including the formation of the benzothiazole and triazole rings, followed by their coupling with the adamantane core. Common synthetic routes may involve:

    Formation of Benzothiazole: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.

    Formation of Triazole: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The benzothiazole and triazole intermediates are then coupled with the adamantane core using appropriate linkers and coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-butyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-butyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide: shares similarities with other compounds containing benzothiazole, triazole, and adamantane moieties.

    Similar Compounds: Benzothiazole derivatives, triazole derivatives, and adamantane derivatives.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties not observed in other similar compounds.

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N6O2S2/c1-2-3-8-33-22(15-28-24(35)27-12-17-9-18(13-27)11-19(10-17)14-27)31-32-26(33)36-16-23(34)30-25-29-20-6-4-5-7-21(20)37-25/h4-7,17-19H,2-3,8-16H2,1H3,(H,28,35)(H,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYIPPGXYSRXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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